7-(4-fluorophenyl)-4-(3-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Overview
Description
7-(4-fluorophenyl)-4-(3-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methoxy groups in the structure can significantly influence the compound’s chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-4-(3-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and a ketone, the reaction can proceed through a series of steps including condensation, cyclization, and reduction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, tetrahydroquinolines are known for their potential as enzyme inhibitors and receptor modulators. This compound could be investigated for its activity against specific biological targets, such as enzymes involved in disease pathways.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as a pharmaceutical agent. Its ability to interact with biological targets could lead to the development of new drugs for treating diseases such as cancer or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-4-(3-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets. The fluorine and methoxy groups can enhance binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved would depend on the specific biological context and the targets being investigated.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorophenyl)-4-(3-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- 7-(4-bromophenyl)-4-(3-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Uniqueness
Compared to similar compounds, 7-(4-fluorophenyl)-4-(3-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is unique due to the presence of the fluorine atom. Fluorine can significantly alter the compound’s chemical properties, such as its lipophilicity and metabolic stability, potentially leading to enhanced biological activity and better pharmacokinetic profiles.
Properties
IUPAC Name |
7-(4-fluorophenyl)-4-(3-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO3/c1-27-17-4-2-3-14(9-17)18-12-21(26)24-19-10-15(11-20(25)22(18)19)13-5-7-16(23)8-6-13/h2-9,15,18H,10-12H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLMPRHWZONEBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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